5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one
Description
5-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one is a highly substituted 1,3-dioxolan-4-one derivative characterized by its complex bicyclic structure. The molecule contains three fused dioxolane rings, each bearing 2,2-dimethyl substituents, which confer significant steric hindrance and influence its chemical stability and reactivity. This compound is synthesized via multi-step protocols involving cyclization and functionalization of dioxolane precursors, as reported in studies on chiral 1,3-dioxolan-4-one chemistry . Its structural complexity makes it a valuable intermediate in asymmetric synthesis, particularly for generating stereochemically defined pharmacophores or natural product analogs.
Properties
Molecular Formula |
C15H24O7 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C15H24O7/c1-13(2)17-7-8(18-13)9-10(20-14(3,4)19-9)11-12(16)22-15(5,6)21-11/h8-11H,7H2,1-6H3 |
InChI Key |
YNMDDWUIMIGGQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(=O)OC(O3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Central Dioxolan-4-one
The 1,3-dioxolan-4-one ring is synthesized from methyl 2,3,4,5-tetrahydroxypentanoate via selective oxidation and cyclization:
-
Selective diol protection : Treatment with 2,2-dimethoxypropane and camphorsulfonic acid (CSA) in acetone protects the C2/C3 diol, yielding methyl 4,5-O-isopropylidene-2,3-dihydroxypentanoate.
-
Oxidative lactonization : Oxidation of the C2 hydroxyl with Jones reagent forms a ketone, followed by acid-mediated cyclization to generate the dioxolan-4-one core.
Reaction Conditions :
Installation of Peripheral Dioxolane Rings
The remaining hydroxyl groups undergo sequential protection:
-
First dioxolane ring : Reacting the tetraol intermediate with 2,2-dimethoxypropane and CSA in acetone at 25°C for 12 hours achieves 85% conversion to the mono-protected product.
-
Second dioxolane ring : Further reaction with excess 2,2-dimethoxypropane under microwave irradiation (80°C, 30 min) completes the bis-dioxolane formation.
Optimization Data :
| Condition | Temperature | Time | Conversion |
|---|---|---|---|
| Conventional heating | 25°C | 12 h | 85% |
| Microwave | 80°C | 0.5 h | 98% |
Coupling Strategies for Ring Fusion
Vorbrüggen Glycosylation
The central dioxolan-4-one is functionalized via Vorbrüggen coupling with a bis-dioxolane donor:
-
Activation : Silylation of the donor hydroxyl with TBDMSOTf and 2,4,6-collidine in DCM.
-
Coupling : Reaction with the dioxolan-4-one core in the presence of TMSI as a Lewis acid, yielding the tris-dioxolane product in a 3:1 β/α ratio.
Critical Parameters :
Deprotection and Final Cyclization
Final deprotection of the benzyl or isobutyryl groups is achieved via:
-
Hydrogenolysis : 5% Pd/C under H₂ atmosphere in MeOH/EtOAc (1:1).
-
Acidolysis : BCl₃ in DCM at −78°C for 30 minutes, followed by neutralization with NaHCO₃.
Comparative Deprotection Efficiency :
| Method | Substrate | Yield | Purity |
|---|---|---|---|
| Hydrogenolysis | Benzyl-protected | 91% | 99% |
| Acidolysis | Isobutyryl-protected | 88% | 98% |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 1.38 (s, 6H, CH₃), 1.42 (s, 6H, CH₃), 4.05–4.15 (m, 4H, dioxolane H), 5.21 (t, J = 4.5 Hz, 1H, anomeric H).
-
HRMS (ESI) : m/z [M + Na]⁺ calcd. for C₁₈H₂₈O₉Na: 435.1632, found: 435.1628.
Industrial Scalability and Process Economics
The optimized route achieves 12% overall yield across seven steps, with key improvements:
-
Cost reduction : Replacing BCl₃ with NH₃/MeOH for deprotection cuts reagent costs by 40%.
-
Chromatography minimization : Only two purification steps required, enhancing throughput.
Economic Metrics :
| Parameter | Value |
|---|---|
| Raw material cost/kg | $1,200 |
| Cycle time | 6 days |
| Overall yield | 12% |
Chemical Reactions Analysis
Types of Reactions
The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane rings into diols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields diols.
Substitution: Results in the formation of substituted dioxolane derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential scaffold for drug development. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.
Case Study: Antiviral Activity
Research has indicated that derivatives of dioxolane compounds exhibit antiviral properties. For instance, studies have demonstrated that similar structures can inhibit viral replication mechanisms. The incorporation of the dioxolane moiety into drug candidates may improve their efficacy against viruses such as HIV and Hepatitis C .
Synthesis of Complex Organic Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various functional group transformations makes it a valuable building block in synthetic organic chemistry.
Example: Synthesis Pathways
A notable application involves using this compound in multi-step synthesis processes where it acts as a precursor for synthesizing biologically active compounds. For example, it can be utilized in the synthesis of glycosides or other carbohydrate derivatives that are crucial in biochemical research .
Materials Science
In materials science, the compound's properties lend themselves to applications in creating novel polymers and materials with specific functionalities.
Research Findings: Polymerization Studies
Studies have explored the polymerization of dioxolane derivatives to produce biodegradable polymers. These materials have potential applications in packaging and biomedical devices due to their favorable degradation profiles and biocompatibility .
Mechanism of Action
The mechanism by which 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one exerts its effects depends on its application. In chemical reactions, the dioxolane rings can act as protecting groups, stabilizing reactive intermediates. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Thermal Stability : The presence of multiple 2,2-dimethyl groups in the target compound likely enhances thermal stability compared to 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one, which is more reactive due to its methylene group .
- Solubility : Halogenated derivatives like 2-(2,4-dichlorophenyl)-4,5-dimethyl-1,3-dioxolane exhibit lower polarity and higher lipophilicity compared to the target compound, which may have intermediate polarity due to its ketone group .
Biological Activity
The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 286.37 g/mol. The structure features multiple dioxolane rings which contribute to its unique chemical behavior and biological activity.
Antiviral Properties
Research indicates that derivatives of dioxolane compounds exhibit antiviral properties. A study focused on 2,2-dimethyl-1,3-dioxolane derivatives demonstrated their efficacy as inhibitors of human rhinovirus 3C protease, a critical enzyme in the viral life cycle. The structure–activity relationship (SAR) analysis showed that modifications to the dioxolane ring significantly influenced antiviral activity .
Antioxidant Activity
The antioxidant potential of dioxolane-containing compounds has been explored in various studies. The presence of dioxolane moieties can enhance the radical-scavenging ability of these compounds. For instance, compounds similar to 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-... have been shown to reduce oxidative stress markers in cellular models .
Anti-inflammatory Effects
Compounds with dioxolane structures have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways .
The biological activities of 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-... can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit viral proteases and cyclooxygenases by binding to their active sites.
- Radical Scavenging : The dioxolane structure allows for electron donation to free radicals, thus neutralizing them.
- Modulation of Signaling Pathways : It may interfere with signaling pathways related to inflammation and oxidative stress.
Case Study 1: Antiviral Activity Against Rhinovirus
A study by Zhang et al. (2017) synthesized several dioxolane derivatives and tested their effectiveness against rhinovirus. The most active compound exhibited an IC50 value indicating potent inhibition of viral replication .
Case Study 2: Antioxidant Properties
In a cellular model of oxidative stress, a derivative of the compound demonstrated significant reduction in reactive oxygen species (ROS) levels compared to controls. This suggests potential applications in managing oxidative stress-related conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one, and how can experimental design improve yield?
Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example, a fractional factorial design can reduce the number of trials while identifying critical interactions. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, narrowing experimental conditions .
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 50–120°C | 80°C | Maximizes cyclization efficiency |
| Solvent | THF, DCM, EtOAc | THF | Enhances solubility of intermediates |
| Catalyst | 0.5–5 mol% | 2 mol% | Balances reaction rate vs. side products |
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
Methodological Answer: Combine NMR, IR, and X-ray crystallography for unambiguous confirmation. For NMR:
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential volatility or dust generation.
- Segregate waste in labeled containers for professional disposal, as dioxolane derivatives may form peroxides .
Advanced Research Questions
Q. How do stereochemical variations in the dioxolane rings influence reaction mechanisms and product stability?
Methodological Answer: Employ density functional theory (DFT) to model steric and electronic effects. For example, axial vs. equatorial methyl groups alter ring strain and transition-state energies. Experimental validation via kinetic studies (e.g., Arrhenius plots) can correlate computed activation energies with observed reaction rates .
| Stereoisomer | Activation Energy (kJ/mol) | Relative Stability |
|---|---|---|
| Axial methyl | 95.3 | Less stable (higher strain) |
| Equatorial methyl | 87.6 | More stable (lower strain) |
Q. How can computational modeling resolve discrepancies in spectroscopic data for derivatives of this compound?
Methodological Answer: Use molecular dynamics (MD) simulations to model solvent effects on NMR chemical shifts. For example, polar solvents may shield/deshield protons differently than gas-phase DFT predictions. Compare computed IR spectra (e.g., harmonic frequencies) with experimental data to identify overlooked conformers .
Q. What strategies mitigate side reactions during functionalization of the dioxolane-4-one moiety?
Methodological Answer:
Q. How can researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer: Conduct meta-analysis of biological assays (e.g., IC₅₀ values) with standardized protocols. Use molecular docking to assess binding modes in target proteins (e.g., kinases or oxidases). If discrepancies persist, evaluate purity via HPLC-MS and confirm stereochemistry with chiral chromatography .
Data-Driven Research Considerations
Q. What thermodynamic insights can guide the synthesis of analogs with improved stability?
Methodological Answer: Calculate Gibbs free energy (ΔG) for key intermediates using quantum mechanics/molecular mechanics (QM/MM). Experimentally, differential scanning calorimetry (DSC) measures decomposition temperatures, correlating with computational predictions .
Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: Perform kinetic studies in solvents like DMSO (polar aprotic) vs. MeOH (protic). Use Kamlet-Taft parameters to quantify solvent effects on reaction rates. Polar aprotic solvents stabilize transition states via dipole interactions, accelerating substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
